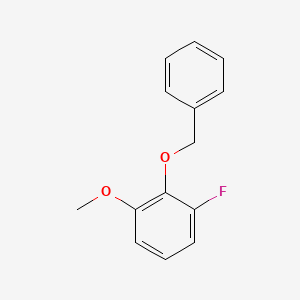

1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene

Description

Fluorinated aromatic ethers are organic compounds that feature an ether group (R-O-R') and at least one fluorine atom attached to an aromatic ring. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. google.com Consequently, these compounds are of profound interest in drug discovery and the development of advanced materials.

1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene is a complex aromatic ether characterized by a trifunctionalized benzene (B151609) core. The presence of a fluorine atom, a methoxy (B1213986) group, and a benzyloxy group on adjacent carbons creates a unique electronic and steric environment. In the broader context of contemporary fluorinated arenes research, this molecule serves as an interesting scaffold. Research in this area is often focused on understanding how the number and position of fluorine atoms, in concert with other substituents, influence molecular conformation, reactivity, and biological activity. Polysubstituted aromatic compounds are key for fine-tuning molecular properties to achieve desired functions. nih.gov

A comprehensive investigation into the chemical space of this compound is warranted for several reasons. The dense arrangement of functional groups—a hydrogen bond acceptor (methoxy), a polar C-F bond, and a bulky, relatively nonpolar benzyloxy group—suggests a rich and nuanced reactivity. Understanding the interplay of these groups is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

The potential applications of such a molecule are diverse. In medicinal chemistry, the fluorinated phenyl and benzyl (B1604629) ether moieties are common features in bioactive compounds. nih.gov The specific substitution pattern of this compound could lead to novel interactions with biological targets. In materials science, fluorinated poly(aryl ether)s are known for their excellent thermal stability and dielectric properties. rsc.orgnih.gov While this compound is a small molecule, it can be considered a building block for more complex polymeric structures.

A detailed study of its synthesis, reactivity, and properties would contribute valuable data to the broader field of organofluorine chemistry, aiding in the rational design of new molecules with tailored functions.

Academic research in the realm of complex organofluorine compounds is currently following several key trajectories. A major focus is the development of novel and efficient synthetic methods for the selective introduction of fluorine and fluorinated groups into complex molecules. wiserpub.com This includes late-stage fluorination, which allows for the modification of intricate molecules at a late point in their synthesis, a particularly valuable strategy in drug development. matrix-fine-chemicals.com

Another significant research avenue is the exploration of the conformational effects of fluorine substitution. The gauche effect and other stereoelectronic interactions involving fluorine can have a profound impact on a molecule's three-dimensional shape, which in turn governs its biological activity.

While specific research on this compound is not extensively documented in publicly available literature, its structure places it at the intersection of these research trends. The synthesis of this molecule would likely involve multi-step sequences, potentially employing modern cross-coupling methodologies for the formation of the ether linkages and regioselective fluorination techniques. acgpubs.org

Future research on this compound and its analogs would likely focus on:

Efficient Synthesis: Developing a high-yield, scalable synthesis.

Reactivity Studies: Investigating the influence of the substituents on the reactivity of the aromatic ring, for example, in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Conformational Analysis: Studying the preferred three-dimensional structure of the molecule and how it is influenced by the fluorine and ether groups.

Biological Screening: Evaluating its potential as a scaffold for new therapeutic agents.

The following table provides representative physicochemical data for related, simpler fluorinated aromatic ethers to offer a comparative context for the properties of this compound.

| Property | 1-Fluoro-3-methoxybenzene matrix-fine-chemicals.comfluorobenzene.ltd | Benzyl Phenyl Ether nih.govsigmaaldrich.com |

| Molecular Formula | C₇H₇FO | C₁₃H₁₂O |

| Molecular Weight | 126.13 g/mol | 184.23 g/mol |

| Boiling Point | ~148-150 °C | 286-287 °C |

| Melting Point | Not available | 39-41 °C |

| Solubility | Poorly soluble in water; soluble in common organic solvents. | Insoluble in water. |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c1-16-13-9-5-8-12(15)14(13)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOILOKJXTRTMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Elucidation of 1 Fluoro 3 Methoxy 2 Phenylmethoxy Benzene Transformations

Reactivity of the Aryl Fluorine Atom in 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene

The carbon-fluorine (C-F) bond in aromatic systems is the strongest single bond to carbon, rendering aryl fluorides generally less reactive than their heavier halogen counterparts. However, the reactivity of the fluorine atom in the title compound is influenced by the electronic effects of the neighboring methoxy (B1213986) and benzyloxy groups.

Nucleophilic Displacement Reactions and Aromatic SNAr Pathways

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of aryl fluorides. This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring.

For SNAr to occur, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the methoxy and benzyloxy groups are generally considered electron-donating through resonance, which would deactivate the ring towards nucleophilic attack. However, their inductive electron-withdrawing effects, along with the high electronegativity of the fluorine atom itself, can still permit reactions with strong nucleophiles under forcing conditions. The substitution of a fluoro or methoxy group in unprotected 2-fluoro- and 2-methoxybenzoic acids with organolithium and Grignard reagents occurs in good to excellent yields, demonstrating that such displacements are possible even with electron-donating groups present. researchgate.net

The reaction of poly-fluorinated or activated fluoroaromatics with nucleophiles can lead to the displacement of the fluorine atom. For instance, in base-catalyzed Claisen-Schmidt condensations involving di- and tri-fluorine-substituted benzaldehydes in methanol, a nucleophilic aromatic substitution can occur where a fluorine atom is replaced by a methoxy group. acgpubs.org

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Reactant | Conditions | Predicted Product | Notes |

|---|---|---|---|

| Sodium methoxide (B1231860) | High temperature, polar aprotic solvent | 1,3-Dimethoxy-2-(phenylmethoxy)-benzene | The electron-donating groups on the ring likely necessitate harsh reaction conditions. |

C-F Bond Activation Studies: Reductive and Catalytic Approaches

Given the strength of the C-F bond, significant research has focused on its activation through transition metal catalysis and other methods.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of traditionally unreactive aryl fluorides. Catalytic systems, such as those employing Ni(PCy3)2Cl2, have been shown to effectively couple both electron-poor and electron-rich aryl fluorides with various organozinc reagents. organic-chemistry.org The mechanism often involves the oxidative addition of the C-F bond to a low-valent nickel center. The presence of electron-rich ligands on the nickel catalyst can enhance this oxidative addition step. organic-chemistry.org While specific examples involving this compound are not documented, it is plausible that this substrate could undergo similar transformations. For instance, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeds efficiently at room temperature. beilstein-journals.org

Table 2: Potential Ni-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Predicted Product |

|---|---|---|

| Arylboronic acid | Ni(cod)2 / PCy3 | 1-Aryl-3-methoxy-2-(phenylmethoxy)-benzene |

Radical-mediated C-F functionalization offers an alternative to metal-catalyzed approaches. While specific radical reactions involving this compound have not been reported, general methodologies exist. For instance, nickel-catalyzed alkyl-alkyl cross-couplings of fluorinated secondary electrophiles proceed, and mechanistic investigations suggest the involvement of radical intermediates, as the presence of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) inhibits the reaction. nih.gov The development of methods for C(sp³)–F bond functionalization under reductive conditions, which can be coupled with in situ nucleophilic replacements, highlights the potential for radical pathways in C-F bond cleavage. nih.gov

Reactions Involving the Methoxy Moiety on the Aromatic Ring

Ether Cleavage and Demethylation Reactions

The cleavage of the methyl group from the methoxy moiety is a common transformation for anisole (B1667542) derivatives. wikipedia.org This demethylation is typically achieved under strongly acidic conditions, often using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2 fashion.

Given the presence of another ether linkage (the benzyloxy group), selective demethylation could be challenging. However, the cleavage of aryl methyl ethers is generally more facile than that of benzyl (B1604629) ethers under certain conditions. Nickel-catalyzed amination of anisole derivatives, involving the cleavage of the aryl carbon-oxygen bond, has also been reported, offering a different pathway for functionalizing the methoxy group. researchgate.net Oxidative methods for ether cleavage are also known, such as the use of fungal peroxygenases which can cleave alkyl aryl ethers to yield phenols and aliphatic aldehydes. nih.gov

Table 3: Potential Demethylation Reactions

| Reagent | Conditions | Predicted Major Product |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | 2-Fluoro-6-(phenylmethoxy)phenol |

| Hydrobromic acid (HBr) | Acetic acid, reflux | 2-Fluoro-6-(phenylmethoxy)phenol |

Functional Group Interconversions at the Methoxy Position

The methoxy group in this compound, an aryl methyl ether, is generally stable but can be converted to a hydroxyl group through demethylation. This transformation is a common strategy in organic synthesis to unmask a phenol (B47542). The choice of reagent is critical to ensure selectivity, leaving the fluoro and phenylmethoxy groups intact.

Strong Lewis acids are typically employed for the cleavage of aryl methyl ethers. Boron tribromide (BBr₃) is a highly effective reagent for this purpose. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a borate (B1201080) ester, which is subsequently hydrolyzed to yield the phenol.

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Compatibility Notes |

|---|---|---|

| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature (-78 °C to rt) | Highly effective but can also cleave benzyl ethers under certain conditions. Careful control of stoichiometry and temperature is required for selectivity. |

| Boron trichloride (B1173362) (BCl₃) | CH₂Cl₂, low temperature | Generally less reactive than BBr₃, potentially offering better selectivity for demethylation over debenzylation. |

| Iodotrimethylsilane (TMSI) | Acetonitrile (B52724), reflux | Can be effective, but may also pose a risk to the benzyl ether group. |

For this compound, achieving selective demethylation without affecting the phenylmethoxy group requires carefully controlled conditions, typically involving the use of a boron-based Lewis acid at low temperatures.

Reactivity and Deprotection of the Phenylmethoxy (Benzyl Ether) Group

The phenylmethoxy group, commonly known as a benzyl ether, is a widely used protecting group for hydroxyl functionalities due to its general stability and the variety of methods available for its removal.

Catalytic Hydrogenolysis and Alternative Cleavage Methods

The most common and often preferred method for the cleavage of a benzyl ether is catalytic hydrogenolysis. This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). The reaction proceeds under mild conditions and results in the formation of the corresponding alcohol and toluene (B28343) as a byproduct. organic-chemistry.org

An alternative to using hydrogen gas is transfer hydrogenolysis, where a hydrogen donor molecule such as 1,4-cyclohexadiene, formic acid, or ammonium (B1175870) formate (B1220265) is used in the presence of the palladium catalyst. organic-chemistry.org This method can be advantageous as it avoids the need for handling flammable hydrogen gas.

Beyond hydrogenolysis, other methods can be employed for benzyl ether cleavage:

Lewis Acids: Strong Lewis acids like boron trichloride dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can effectively cleave benzyl ethers under mild conditions. organic-chemistry.org This method can be particularly useful when other functional groups in the molecule are sensitive to reduction.

Oxidative Cleavage: While less common for simple benzyl ethers, oxidative methods can be used. For instance, p-methoxybenzyl (PMB) ethers are readily cleaved by oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgresearchgate.net However, the unsubstituted benzyl ether in the target molecule is less susceptible to this method.

Reductive Cleavage: Dissolving metal reductions, such as using lithium in liquid ammonia (B1221849) or with a catalytic amount of naphthalene, can also effect debenzylation. semanticscholar.org

Selective Removal in the Presence of Other Functional Groups

In the context of this compound, selective removal of the benzyl group is highly feasible. The other functional groups present are an aryl fluoride (B91410) and an aryl methyl ether.

Catalytic hydrogenolysis is exceptionally well-suited for this purpose. The conditions required to cleave the C-O bond of the benzyl ether are significantly milder than those needed to reduce an aryl fluoride or cleave an aryl methyl ether. Therefore, treating the compound with H₂ gas and a Pd/C catalyst would selectively yield 1-Fluoro-3-methoxy-2-phenol.

Table 2: Selectivity of Benzyl Ether Cleavage Methods

| Method | Selectivity over Aryl Fluoride | Selectivity over Aryl Methoxy | Comments |

|---|---|---|---|

| Catalytic Hydrogenolysis (Pd/C, H₂) | High | High | This is the method of choice for clean and selective debenzylation in the presence of these groups. |

| Transfer Hydrogenolysis | High | High | Offers similar selectivity to standard hydrogenolysis with enhanced operational safety. organic-chemistry.org |

| Lewis Acids (e.g., BCl₃·SMe₂) | High | Low to Moderate | May cause concurrent demethylation of the methoxy group depending on the conditions and reagent stoichiometry. organic-chemistry.org |

| Dissolving Metal Reduction | Moderate | Moderate | Can potentially reduce the aromatic ring (Birch reduction) or affect the aryl fluoride under certain conditions. |

Electrophilic Aromatic Substitution Patterns and Directing Effects in this compound

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the combined directing effects of the three substituents: fluoro (at C1), phenylmethoxy (at C2), and methoxy (at C3). All three are classified as ortho-, para-directing groups. byjus.comlongdom.org

-OCH₃ (Methoxy) and -OCH₂Ph (Phenylmethoxy): Both are alkoxy groups and are strongly activating and ortho-, para-directing. Their powerful +R effects significantly increase the electron density of the ring, particularly at the ortho and para positions, making the ring much more reactive towards electrophiles than benzene itself. libretexts.orgorganicchemistrytutor.com

The available positions for substitution on the ring are C4, C5, and C6. The directing effects of the substituents must be considered in concert:

-F at C1: Directs to C2 (blocked), C4, and C6.

-OCH₂Ph at C2: Directs to C1 (blocked), C3 (blocked), and C5.

-OCH₃ at C3: Directs to C2 (blocked), C4, and C6.

Attack at C4: This position is para to the -F group and ortho to the -OCH₃ group. It receives strong activation from the methoxy group.

Attack at C5: This position is para to the -OCH₂Ph group. It receives strong activation from the phenylmethoxy group.

Attack at C6: This position is ortho to the -F group and meta to both alkoxy groups. It is the least activated position.

The primary competition will be between substitution at C4 and C5. The phenylmethoxy group is significantly larger than the methoxy group, which may introduce steric hindrance for an incoming electrophile attacking the adjacent C5 position. However, electronic effects often dominate. The para-directing effect is generally strong. Given the powerful activating nature of both alkoxy groups, a mixture of products substituting at C4 and C5 could be expected, with the precise ratio depending on the steric bulk of the electrophile and the reaction conditions. Substitution at C6 is highly unlikely.

Advanced Mechanistic Studies of Key Transformations of this compound

While specific mechanistic studies on this exact molecule are not widely available, the underlying principles of its key transformations can be elucidated from well-established reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Fluoro 3 Methoxy 2 Phenylmethoxy Benzene

Chromatographic Techniques for Purity Assessment and Separation

The purity assessment and separation of 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene are critical for its characterization and use in further applications. Chromatographic techniques are indispensable for these purposes, offering high-resolution separation of the target compound from potential impurities, isomers, and starting materials. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical methods that can be employed. While specific application notes for this exact molecule are not prevalent in publicly accessible literature, methodologies can be expertly developed based on the analysis of structurally similar aromatic ethers, fluorinated compounds, and positional isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For a substituted benzene (B151609) derivative like this compound, reversed-phase HPLC is the most probable mode of separation. The separation of positional isomers of substituted benzenes can be challenging, often requiring columns that offer alternative selectivities beyond simple hydrophobicity. Phenyl and pentafluorophenyl (PFP) stationary phases are particularly well-suited for aromatic compounds, as they can engage in π-π interactions with the benzene rings of the analyte, providing enhanced resolution of isomers. welch-us.com

A proposed HPLC method for the purity assessment of this compound would likely involve a C18 column for general-purpose screening, with phenyl or PFP columns utilized for resolving challenging isomer separations. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Methanol is sometimes favored in separations involving π-π interactions as it can be less disruptive to these interactions compared to acetonitrile. researchgate.net

Table 1: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Proposed Condition |

| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water; B: Methanol |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 270 nm |

| Injection Volume | 10 µL |

This method would be suitable for determining the percentage purity of the main compound and quantifying any related substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC analysis. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the target compound and any volatile impurities. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase.

The American Society for Testing and Materials (ASTM) has developed standardized methods, such as ASTM D5769, for the determination of aromatics in complex mixtures like gasoline by GC-MS. thermofisher.com While this method is for a different matrix, the principles of using a mass spectrometer for the selective detection and identification of aromatic compounds are directly applicable. For this compound, a standard non-polar column like a 5% phenyl-methylpolysiloxane would likely provide good separation of the main peak from any non-polar impurities.

Table 2: Proposed GC-MS Parameters for the Analysis of this compound

| Parameter | Proposed Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

This technique would be invaluable for identifying trace impurities and confirming the identity of the main component through its characteristic mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the analysis of compounds that are not sufficiently volatile for GC or for providing additional confirmation of identity. For fluorinated organic compounds, LC-MS/MS (tandem mass spectrometry) is often the method of choice due to its high sensitivity and specificity. chromatographyonline.com

An LC-MS method for this compound would likely use a reversed-phase column similar to that in an HPLC method. The mobile phase would need to be compatible with the mass spectrometer's ionization source, typically electrospray ionization (ESI). The addition of a small amount of volatile buffer or modifier, such as formic acid or ammonium (B1175870) formate (B1220265), is common to improve ionization efficiency.

Table 3: Proposed LC-MS Parameters for the Analysis of this compound

| Parameter | Proposed Condition |

| Column | C18, 100 mm x 2.1 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) |

| Source Temp | 150 °C |

| Desolvation Temp | 350 °C |

LC-MS is a powerful tool for detecting and identifying impurities, even at very low levels, and for confirming the molecular weight of the synthesized compound.

Computational and Theoretical Studies on 1 Fluoro 3 Methoxy 2 Phenylmethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods model electron distribution and energy levels, which in turn dictate the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. worldscientific.com DFT calculations for 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene would focus on its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's reactivity and stability; a smaller gap generally implies higher reactivity. worldscientific.com

The presence of three different substituents on the benzene (B151609) ring—a fluorine atom, a methoxy (B1213986) group, and a phenylmethoxy (benzyloxy) group—creates a complex electronic environment. The fluorine atom acts as a strong electron-withdrawing group through its inductive effect due to its high electronegativity. nih.govfluorobenzene.ltd Conversely, the methoxy and benzyloxy groups are electron-donating through resonance, pushing electron density into the aromatic ring.

DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential (red/yellow) around the highly electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This charge distribution analysis helps in predicting how the molecule will interact with other reagents.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Influencing Factors |

|---|---|---|

| HOMO-LUMO Energy Gap | Moderate | The competing electron-withdrawing (F) and electron-donating (OCH₃, OCH₂Ph) groups modulate the energy levels. |

| Dipole Moment | Non-zero, significant magnitude | Asymmetrical substitution pattern and the high electronegativity of F and O atoms lead to a permanent molecular dipole. |

| Mulliken Atomic Charges | Negative charges on F, O; Positive charges on adjacent carbons | Reflects the inductive and resonance effects of the substituents on the benzene ring. |

Note: The values in this table are illustrative predictions based on the known effects of the functional groups.

Ab initio calculations, which are based on first principles without using experimental data, are employed to study reaction mechanisms in detail. For this compound, these calculations can determine the energetics of potential reactions, such as electrophilic aromatic substitution.

By mapping the potential energy surface, researchers can identify stable intermediates and calculate the activation energies of transition states for various reaction pathways. mdpi.com For instance, in a nitration reaction, calculations would predict whether an incoming electrophile (NO₂⁺) would preferentially add to the positions ortho, meta, or para to the existing substituents. The strong ortho-, para-directing effects of the methoxy and benzyloxy groups would compete with the deactivating, yet also ortho-, para-directing, nature of the fluorine atom. Ab initio methods can precisely quantify these directing effects to predict the most likely product isomer.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on the static electronic structure, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mostwiedzy.pl For a flexible molecule like this compound, MD simulations are invaluable for conformational analysis.

The key sources of flexibility are the rotations around the C-O bonds of the methoxy and benzyloxy groups. MD simulations can explore the potential energy landscape associated with these rotations to identify the most stable, low-energy conformations of the molecule. Furthermore, by simulating a system with many molecules, MD can reveal important intermolecular interactions, such as van der Waals forces and potential π-π stacking between the benzene rings, which govern the physical properties of the compound in a condensed state.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict spectroscopic data, which is crucial for chemical identification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a reliable way to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net The calculations would predict distinct chemical shifts for each hydrogen and carbon atom in this compound based on their unique electronic environments. For example, the fluorine atom would cause a significant downfield shift for nearby carbon atoms in the ¹³C NMR spectrum.

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. isroset.org By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C-F stretch, aromatic C-H stretches, and C-O-C ether stretches. These calculated frequencies are often scaled by a constant factor to better match experimental results. epstem.net

Table 2: Representative Theoretically Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Region/Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 150-165 ppm | Carbon atom directly bonded to Fluorine (C-F) |

| ¹H NMR | Chemical Shift (δ) | 6.5-7.5 ppm | Aromatic protons (C-H) |

| ¹H NMR | Chemical Shift (δ) | ~3.9 ppm | Methoxy group protons (-OCH₃) |

| IR | Frequency (cm⁻¹) | 1200-1280 cm⁻¹ | Aryl C-O stretching |

| IR | Frequency (cm⁻¹) | 1000-1100 cm⁻¹ | C-F stretching |

Note: These are typical regions for the assigned functional groups and serve as illustrative examples.

Analysis of Fluorine’s Influence on Aromaticity and Electronic Properties

The fluorine atom has a profound and complex influence on the properties of the benzene ring.

Electronic Properties: The high electronegativity of fluorine makes it a powerful inductive electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. nih.gov This deactivation is contrasted by the activating, electron-donating resonance effects of the methoxy and benzyloxy groups. datapdf.com Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer and delocalization arising from these intramolecular interactions, providing a detailed picture of how the fluorine atom modulates the electronic landscape of the entire molecule. researchgate.net The interplay between fluorine's inductive withdrawal and the resonance donation from the ether groups ultimately governs the molecule's reactivity and electronic behavior. acs.org

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues of 1 Fluoro 3 Methoxy 2 Phenylmethoxy Benzene

Synthesis of Positional Isomers and Analogues with Varied Halogenation Patterns

The synthesis of positional isomers and analogues of 1-fluoro-3-methoxy-2-(phenylmethoxy)-benzene, a 1,2,3-trisubstituted benzene (B151609) derivative, requires strategic approaches to control the regioselectivity of substituent placement on the aromatic ring. google.comstackexchange.com Various synthetic methodologies can be employed, including nucleophilic aromatic substitution (SNAr), directed ortho-metalation (DoM), and cross-coupling reactions. The choice of strategy often depends on the desired substitution pattern and the nature of the substituents.

A plausible synthetic route to the parent compound and its isomers could start from commercially available substituted phenols or anisoles. For instance, the synthesis of 1,2,3-trisubstituted benzenes can be challenging due to the directing effects of the substituents. rsc.org One approach involves the use of aryne chemistry, where an aryne precursor can react with a suitable diene to generate a polysubstituted benzene ring. google.com

Another powerful technique is directed ortho-lithiation. wikipedia.org In this method, a directing group, such as a methoxy (B1213986) group, can direct the lithiation to the adjacent ortho position. wikipedia.org Subsequent reaction with an electrophile allows for the introduction of a new substituent at that specific position. For example, starting with a di-substituted precursor like a fluoroanisole, ortho-lithiation could be used to introduce the third substituent. acs.orgnih.gov The regioselectivity of this process can be influenced by the directing ability of the existing functional groups. acs.org

The synthesis of analogues with varied halogenation patterns can be achieved by employing halogenated starting materials or by introducing halogens at different stages of the synthesis. For instance, nucleophilic aromatic substitution on polyfluorinated benzene derivatives can be a viable method. researchgate.netwikipedia.org The regioselectivity of SNAr reactions is governed by the electronic effects of the substituents already present on the ring. wikipedia.org Electron-withdrawing groups typically activate the ring for nucleophilic attack. wikipedia.org

The following table outlines potential starting materials and synthetic strategies for obtaining various positional isomers and halogenated analogues.

| Target Compound | Potential Starting Material | Key Synthetic Strategy | Anticipated Challenges |

|---|---|---|---|

| This compound | 2-Fluoro-6-methoxyphenol | Williamson ether synthesis with benzyl (B1604629) bromide | Potential for competing O- vs. C-alkylation |

| 1-Fluoro-2-methoxy-3-(phenylmethoxy)-benzene | 3-Fluoro-2-methoxyphenol | Williamson ether synthesis | Regiocontrolled synthesis of the starting phenol (B47542) |

| 1-Bromo-3-methoxy-2-(phenylmethoxy)-benzene | 2-Bromo-6-methoxyphenol | Williamson ether synthesis | Availability of the brominated phenol |

| 1,3-Difluoro-2-(phenylmethoxy)-5-methoxybenzene | 2,6-Difluorophenol | Sequential O-methylation and O-benzylation | Controlling the selectivity of the two etherification steps |

Creation of Derivatives with Modified Methoxy and Phenylmethoxy Substituents

Modification of the methoxy and phenylmethoxy substituents in this compound allows for the exploration of structure-activity relationships. These modifications can involve changing the alkyl chain of the methoxy group or altering the aromatic ring of the phenylmethoxy group.

Derivatives with modified methoxy groups can be synthesized by O-alkylation of the corresponding phenol precursor with various alkyl halides. scirp.org For example, using ethyl iodide instead of methyl iodide would yield the corresponding ethoxy derivative. The Williamson ether synthesis is a widely used and versatile method for this transformation. masterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com

Modification of the phenylmethoxy (benzyloxy) group can be achieved in a similar manner, by using substituted benzyl halides in the Williamson ether synthesis. organic-chemistry.org For instance, reacting the parent phenol with a para-substituted benzyl bromide would introduce a substituent on the phenyl ring of the benzyloxy group. Benzylic substitution reactions can also be employed to modify an existing benzyl group. organic-chemistry.org

The following interactive table provides examples of derivatives with modified ether substituents and the reagents that could be used for their synthesis.

| Target Derivative | Modification | Required Reagent for Williamson Synthesis | Potential Synthetic Advantage |

|---|---|---|---|

| 1-Fluoro-3-ethoxy-2-(phenylmethoxy)-benzene | Methoxy to Ethoxy | Ethyl iodide | Increased lipophilicity |

| 1-Fluoro-3-propoxy-2-(phenylmethoxy)-benzene | Methoxy to Propoxy | Propyl bromide | Further increase in lipophilicity |

| 1-Fluoro-3-methoxy-2-((4-methylphenyl)methoxy)-benzene | Phenylmethoxy to 4-Methylphenylmethoxy | 4-Methylbenzyl chloride | Introduction of an electron-donating group |

| 1-Fluoro-3-methoxy-2-((4-chlorophenyl)methoxy)-benzene | Phenylmethoxy to 4-Chlorophenylmethoxy | 4-Chlorobenzyl bromide | Introduction of an electron-withdrawing group |

Investigation of Structure-Reactivity Relationships within the Series of Related Aromatic Ethers

The electronic and steric properties of the substituents on the aromatic ring significantly influence the reactivity of this compound and its analogues. The interplay of the fluoro, methoxy, and phenylmethoxy groups determines the electron density distribution within the benzene ring and its susceptibility to electrophilic and nucleophilic attack.

In nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.orgyoutube.com The fluorine atom can act as a leaving group in SNAr reactions, particularly if there are strong electron-withdrawing groups positioned ortho or para to it. nih.gov The reactivity of fluorinated aromatic compounds in SNAr can be enhanced by the presence of other electron-withdrawing substituents. chemsociety.org.ng

The following data table summarizes the expected electronic effects of the substituents and their likely influence on the reactivity of the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Directing Effect (Electrophilic Substitution) | Influence on Nucleophilic Aromatic Substitution |

|---|---|---|---|---|

| Fluoro | -I (Strongly electron-withdrawing) | +R (Weakly electron-donating) | ortho, para-directing (deactivating) | Can act as a leaving group; activating if ortho/para to strong electron-withdrawing groups |

| Methoxy | -I (Electron-withdrawing) | +R (Strongly electron-donating) | ortho, para-directing (activating) | Deactivating unless positioned to stabilize a Meisenheimer complex |

| Phenylmethoxy | -I (Electron-withdrawing) | +R (Strongly electron-donating) | ortho, para-directing (activating) | Deactivating unless positioned to stabilize a Meisenheimer complex |

Stereochemical Control in the Synthesis of Chiral Derivatives (if applicable)

While this compound itself is achiral, the introduction of a chiral center can be achieved through modification of the substituents or the aromatic ring. For instance, if the benzyl group of the phenylmethoxy substituent were to be replaced with a chiral benzylic group, the resulting molecule would be chiral.

The stereochemical control in the synthesis of such chiral derivatives would be crucial. One approach to introduce a chiral center is through the use of chiral starting materials. For example, a chiral alcohol could be used in a Williamson ether synthesis to form a chiral ether. organic-chemistry.org The stereochemistry of the alcohol would be retained in the product, as the reaction proceeds via an SN2 mechanism at the alkyl halide, which does not involve the chiral center of the alcohol.

Alternatively, asymmetric synthesis methodologies could be employed to create a chiral center. For instance, the asymmetric reduction of a ketone precursor could yield a chiral alcohol, which could then be converted to the corresponding ether. nih.gov The use of chiral catalysts or reagents can enantioselectively produce one enantiomer over the other.

If a chiral derivative were to be synthesized, the stereochemical outcome would be a critical aspect of the synthesis. The following table illustrates potential strategies for introducing chirality and the expected stereochemical considerations.

| Chiral Derivative Target | Strategy for Introducing Chirality | Key Reaction | Stereochemical Consideration |

|---|---|---|---|

| (R)-1-Fluoro-3-methoxy-2-(1-phenylethoxy)-benzene | Use of a chiral alcohol | Williamson ether synthesis with (R)-1-phenylethanol | Retention of configuration at the chiral center of the alcohol |

| 1-Fluoro-3-methoxy-2-(phenyl(methyl)methoxy)-benzene with a defined stereocenter | Asymmetric reduction of a ketone | Asymmetric reduction of 1-fluoro-3-methoxy-2-(benzoyl)-benzene followed by O-methylation | Enantioselectivity of the reduction step determines the stereochemical outcome |

Applications of 1 Fluoro 3 Methoxy 2 Phenylmethoxy Benzene in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Building Block in Multi-Step Organic Synthesis

The substituted benzene (B151609) ring of 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene serves as a foundational scaffold for the construction of more complex molecular architectures. The presence of three distinct functional groups—fluoro, methoxy (B1213986), and benzyloxy—each offers a unique handle for chemical modification. This trifunctional nature allows for selective and sequential reactions, making it a valuable building block in multi-step synthetic pathways.

Organic chemists can strategically target each functional group to introduce new functionalities or build upon the existing framework. For instance, the fluorine atom can participate in nucleophilic aromatic substitution reactions, while the methoxy and benzyloxy groups can be cleaved under specific conditions to reveal reactive hydroxyl groups. This controlled reactivity is crucial for the efficient synthesis of intricate organic molecules, including pharmaceuticals and agrochemicals. adpharmachem.com

Role as a Precursor for Complex Chemical Intermediates

The strategic positioning of the functional groups on the benzene ring makes this compound an ideal precursor for a variety of complex chemical intermediates. Through targeted chemical transformations, this compound can be converted into a range of derivatives with specific functionalities.

For example, deprotection of the benzyloxy group would yield a phenol (B47542), which can then undergo a variety of reactions, such as etherification or esterification, to introduce new molecular fragments. Similarly, the methoxy group could be demethylated to provide another phenolic site. The fluorine atom's influence on the electronic properties of the aromatic ring can also be harnessed to direct further substitutions or modifications. These transformations can lead to the generation of key intermediates for the synthesis of bioactive molecules and functional materials.

Integration into Novel Material Architectures (e.g., polymers, liquid crystals, specialty chemicals), focusing on chemical properties

The unique combination of a flexible benzyloxy group and polar fluoro and methoxy groups suggests that this compound could be a valuable monomer or additive in the development of novel materials.

Polymers: Incorporation of this molecule into polymer chains could impart specific properties such as thermal stability, altered solubility, and modified optical characteristics. The fluorine atom, in particular, is known to enhance the thermal and chemical resistance of polymers.

Liquid Crystals: The rigid aromatic core combined with the flexible benzyloxy tail is a common structural motif in liquid crystalline materials. rug.nl By carefully designing molecules based on this scaffold, it may be possible to create new liquid crystals with specific mesophase behaviors and electro-optical properties.

Specialty Chemicals: The distinct chemical properties of this compound could be exploited in the formulation of specialty chemicals, such as coatings, adhesives, and electronic materials, where fine-tuning of properties like refractive index, dielectric constant, and surface energy is critical.

Use as a Chemical Probe for Mechanistic Investigations

Substituted aromatic compounds are frequently employed as chemical probes to elucidate the mechanisms of chemical reactions. The specific electronic and steric environment created by the fluoro, methoxy, and benzyloxy substituents in this compound can be used to study the intricacies of reaction pathways.

By observing how this molecule behaves in various chemical transformations, researchers can gain insights into reaction kinetics, transition state geometries, and the influence of substituent effects on reactivity and selectivity. For example, the fluorine atom can serve as a sensitive NMR probe to monitor changes in the electronic environment during a reaction.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 914454-79-8 chemscene.com |

| Molecular Formula | C14H13FO2 chemscene.com |

| Molecular Weight | 232.25 g/mol chemscene.com |

Future Research Directions and Unresolved Challenges in the Chemistry of 1 Fluoro 3 Methoxy 2 Phenylmethoxy Benzene

Development of More Sustainable and Atom-Economical Synthetic Approaches

Currently, there are no established, optimized synthetic routes specifically for 1-Fluoro-3-methoxy-2-(phenylmethoxy)-benzene. Future research should prioritize the development of green and efficient synthetic methodologies. A primary challenge will be to devise strategies that maximize atom economy, minimize waste, and utilize environmentally benign reagents and solvents.

A potential area of investigation is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed etherification of a suitably substituted fluoromethoxy-phenol with a benzyl (B1604629) halide could be explored. Research should focus on developing catalytic systems that operate under mild conditions with high yields and selectivity.

Another promising avenue is the application of C-H activation strategies. Direct functionalization of a simpler precursor molecule would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. The development of regioselective C-H benzylation or methoxylation on a fluorinated anisole (B1667542) derivative would be a significant step forward.

To illustrate the potential for optimization, a comparative analysis of hypothetical synthetic routes could be undertaken, as shown in the table below.

Table 1: Hypothetical Comparison of Synthetic Approaches for this compound

| Synthetic Approach | Proposed Precursors | Potential Catalyst/Reagents | Theoretical Atom Economy (%) | Potential for Sustainability |

|---|---|---|---|---|

| Williamson Ether Synthesis | 2-Fluoro-6-methoxyphenol, Benzyl bromide | K₂CO₃, Acetone | ~75% | Moderate; use of stoichiometric base |

| Buchwald-Hartwig Etherification | 1-Bromo-2-fluoro-3-methoxybenzene, Benzyl alcohol | Pd(OAc)₂, BINAP, NaOtBu | >90% | High; catalytic approach |

| C-H Benzylation | 3-Fluoroanisole, Benzyl bromide | Ru(II) or Rh(III) catalyst | >95% | Very High; direct functionalization |

Exploration of Novel Reactivity Patterns and Uncharted Transformation Pathways

The interplay of the fluoro, methoxy (B1213986), and benzyloxy substituents on the aromatic ring of this compound is expected to give rise to unique reactivity. The fluorine atom acts as a weak ortho-, para-director and a deactivator for electrophilic aromatic substitution, while the methoxy and benzyloxy groups are activating ortho-, para-directors. The steric hindrance imposed by the bulky benzyloxy group at the 2-position will also play a crucial role in directing incoming reagents.

Future research should systematically investigate the regioselectivity of various electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. Understanding how the combined electronic and steric effects of the substituents govern the outcome of these reactions is a fundamental unresolved challenge.

Furthermore, the potential for directed ortho-metalation should be explored. The methoxy or benzyloxy groups could serve as directing groups for lithiation, which would open up avenues for the synthesis of a wide range of novel derivatives. The subsequent trapping of the resulting organometallic intermediate with various electrophiles would provide access to a library of new compounds with potential applications in medicinal chemistry and materials science.

Table 2: Proposed Exploration of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophilic Reagent | Predicted Major Isomer(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro and 6-Nitro derivatives | Directed by the strongly activating methoxy and benzyloxy groups, potentially overcoming the deactivating effect of fluorine. |

| Bromination | Br₂/FeBr₃ | 4-Bromo and 6-Bromo derivatives | Similar to nitration, with steric hindrance from the benzyloxy group potentially favoring the 4-position. |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4-Acetyl derivative | The bulky acyl group is likely to add at the less sterically hindered 4-position. |

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

To accelerate the exploration of the chemistry of this compound, the integration of modern synthesis technologies is essential. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in a flask. spirochem.com

Future work should focus on developing continuous-flow processes for the synthesis of this compound and its derivatives. This would enable rapid optimization of reaction parameters such as temperature, pressure, and residence time. Microfluidic reactors could be employed for high-throughput screening of reaction conditions and catalysts.

Automated synthesis platforms, combining robotics with flow chemistry, could be used to generate a library of derivatives for biological screening or materials testing. This would significantly accelerate the discovery of potential applications for this currently understudied molecule.

Advanced In Situ Spectroscopic Studies for Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can be gained through the use of advanced in situ spectroscopic techniques. Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (nuclear magnetic resonance) allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling.

These studies would provide invaluable kinetic and mechanistic data, which could be used to optimize reaction conditions and identify key intermediates. For example, in a proposed C-H activation reaction, in situ spectroscopy could help to elucidate the nature of the catalytically active species and the rate-determining step of the reaction.

Computational Design and Predictive Modeling for Targeted Synthesis and Reactivity

In conjunction with experimental work, computational chemistry can play a vital role in guiding the future exploration of this compound. Density functional theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule.

Computational modeling can be employed to:

Predict the most stable conformation of the molecule.

Calculate the electron density on the aromatic ring to predict the regioselectivity of electrophilic aromatic substitution.

Model reaction pathways and transition states to elucidate reaction mechanisms.

Screen potential catalysts for synthetic transformations.

By providing a theoretical framework, computational studies can help to design more efficient synthetic routes and predict novel reactivity patterns, thereby reducing the amount of trial-and-error experimentation required.

Q & A

Q. What are the common synthetic routes for preparing 1-fluoro-3-methoxy-2-(phenylmethoxy)-benzene, and how do reaction conditions influence yield?

The compound can be synthesized via sequential aromatic substitution reactions. A typical approach involves:

- Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) on a pre-functionalized benzene ring .

- Methoxy and Benzyloxy Introduction : Nucleophilic substitution (e.g., Williamson ether synthesis) under anhydrous conditions with K₂CO₃ or NaH as a base in aprotic solvents like DMF or THF .

- Protection/Deprotection : Benzyl groups (PhCH₂O-) are often used to protect hydroxyl intermediates, requiring catalytic hydrogenation (Pd/C, H₂) for deprotection . Yields are highly sensitive to reaction temperature (60–100°C) and stoichiometric ratios of reagents. For example, excess fluorinating agents may lead to over-substitution, reducing selectivity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral anomalies might arise?

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons split by fluorine (³J coupling ~8–12 Hz) .

- Methoxy (-OCH₃) singlet at ~3.8 ppm and benzyloxy (-OCH₂Ph) protons as a multiplet at ~4.9–5.2 ppm .

Q. How can reaction selectivity be optimized when introducing multiple substituents on the benzene ring?

- Ortho/Meta/Para Directing Groups : The methoxy group (-OCH₃) is a strong ortho/para director, while fluorine (-F) is a weak meta director. Sequential substitution requires careful control of reaction order .

- Blocking Strategies : Use temporary protecting groups (e.g., nitro groups) to prevent undesired substitution .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd or Cu) can enhance regioselectivity in cross-coupling steps .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during fluorination or etherification steps?

- Fluorination Side Products : Competing pathways include radical mechanisms (via Selectfluor®) leading to di- or tri-fluorinated byproducts. Kinetic studies using DFT calculations suggest that electron-rich aromatic rings favor over-fluorination .

- Etherification Challenges : Steric hindrance from the benzyloxy group can slow methoxy introduction. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates, with polar aprotic solvents stabilizing transition states .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

- Dynamic Effects in NMR : Conformational flexibility of the benzyloxy group may cause averaged signals, masking true substituent positions. Variable-temperature NMR or NOESY experiments can clarify spatial arrangements .

- X-ray Crystallography : Provides definitive bond angles and distances but requires high-purity crystals. Co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) may aid resolution .

Q. What strategies mitigate stability issues (e.g., hydrolysis or oxidation) during storage or reaction?

- Hydrolysis of Ethers : The benzyloxy group is susceptible to acidic or enzymatic cleavage. Storage under inert atmosphere (N₂/Ar) and avoidance of protic solvents (e.g., H₂O, alcohols) during synthesis are critical .

- Oxidation of Methoxy Groups : Radical scavengers (e.g., BHT) or chelating agents (EDTA) can suppress auto-oxidation in long-term storage .

Q. How does the electronic nature of substituents influence reactivity in downstream applications (e.g., catalytic coupling or photophysical studies)?

- Electron-Withdrawing Fluorine : Enhances electrophilicity of the ring, facilitating Suzuki-Miyaura cross-coupling with aryl boronic acids .

- Methoxy as Electron Donor : Increases electron density, making the compound a candidate for charge-transfer complexes in optoelectronic materials .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or solubility: How to address batch-to-batch variability?

- Purity Assessment : Use HPLC with UV/Vis detection to quantify impurities (e.g., residual solvents or unreacted precursors) .

- Polymorphism : Differential Scanning Calorimetry (DSC) can identify polymorphic forms affecting physical properties .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.